molecular formula C16H15N3O3S3 B2921476 (Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid CAS No. 881561-54-2

(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid

Cat. No.: B2921476
CAS No.: 881561-54-2
M. Wt: 393.49
InChI Key: NZJHZQWAQVMKEO-WQLSENKSSA-N
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Description

This compound belongs to a class of thiazolidinone derivatives featuring a benzoimidazole core linked via a methylene group to a 4-oxo-2-thioxothiazolidin-3-yl moiety. The Z-configuration of the methylene group and the presence of a 4-(methylthio)butanoic acid substituent distinguish it structurally. For instance, derivatives of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxylic acids have shown anticancer activity in vitro, with structural optimization ongoing to enhance efficacy .

Properties

IUPAC Name

2-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S3/c1-24-7-6-11(15(21)22)19-14(20)12(25-16(19)23)8-13-17-9-4-2-3-5-10(9)18-13/h2-5,8,11,20H,6-7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAPOMHQGVHQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N1C(=C(SC1=S)C=C2N=C3C=CC=CC3=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The thioether group can be oxidized to a sulfoxide or sulfone.

  • Reduction: : The imidazole ring can be reduced to form a diamine derivative.

  • Substitution: : The thiazolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: : Using nucleophiles such as amines or thiols in the presence of a suitable solvent.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Diamine derivatives of the imidazole ring.

  • Substitution: : Substituted thiazolidines or thioethers.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential antimicrobial or anticancer properties.

  • Medicine: : It may serve as a lead compound for the development of new therapeutic agents.

  • Industry: : It can be utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. For example, if it has antimicrobial properties, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the benzoimidazole-thiazolidinone scaffold, focusing on structural variations, synthetic pathways, and biological activities.

Structural and Functional Analogues

Compound Name Core Structure Modifications Key Substituents Biological Activity Reference
Target Compound (Z-isomer) Benzoimidazolylmethylene-thioxothiazolidin 4-(methylthio)butanoic acid Anticancer (IC50 under study)
5-(4-Chlorobenzylidene)-3-(p-tolyl)imidazol-4-one (9a) Imidazol-4-one core with arylidene and p-tolyl groups 4-chlorobenzylidene, p-tolylamino Activity unspecified (synthetic focus)
4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid (3) Benzoimidazole with aminoalkyl and butanoic acid Benzyl(2-hydroxyethyl)amino, butanoic acid Synthetic intermediate
Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (1) Benzoimidazole with esterified butanoate chain Ethyl ester, methyl group at N1 Precursor for hydrolysis to acid

Key Observations:

Substituent Impact on Bioactivity: The target compound’s 4-(methylthio)butanoic acid group may enhance solubility compared to esterified analogs (e.g., compound 1 in ), which require hydrolysis for activation .

Synthetic Pathways: The target compound’s synthesis likely involves condensation of a benzoimidazole precursor with a thiazolidinone intermediate, similar to methods described for related carboxylic acid derivatives . Compound 3 () was synthesized via hydrolysis of an ethyl ester under basic conditions, a strategy applicable to the target compound’s carboxylate group .

Anticancer Potential: While the target compound’s exact IC50 values are pending, its structural similarity to active benzoimidazole-thiazolidinones (e.g., ) suggests comparable mechanisms, such as inhibition of cancer cell proliferation via thiol-reactive or kinase-modulating pathways .

Physicochemical and Electronic Properties

Theoretical studies using solvation models like the Conductor-like Polarizable Continuum Model (C-PCM) () could predict the target compound’s solubility and electronic behavior. For example:

  • Electrophilicity: The thioxothiazolidinone ring’s electron-deficient nature, enhanced by the methylene-linked benzoimidazole, may facilitate interactions with cellular nucleophiles, a trait shared with anticancer analogs in .

Biological Activity

(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid is a thiazolidinone derivative that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidine ring, which is known for its biological significance. Thiazolidinones are recognized for their diverse pharmacological activities, including effects on metabolic pathways and cellular signaling.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Histone Deacetylase Inhibition : Thiazolidinones have been shown to inhibit histone deacetylases (HDACs), leading to altered gene expression and potential activation of tumor suppressor genes.
  • Cytoskeletal Influence : The compound may also impact the cytoskeleton by inhibiting actin polymerization, which is crucial for maintaining cellular structure and function.
  • Anticancer Activity : Research indicates that thiazolidinones can induce apoptosis in cancer cells through modulation of cell cycle progression .

Biological Activity Data Table

ActivityMechanismReference
HDAC InhibitionInduces gene expression changes
Cytoskeletal ModulationInhibits actin polymerization
Anticancer EffectsInduces apoptosis and inhibits cell proliferation

Case Studies

Several studies have explored the biological activities of thiazolidinone derivatives similar to the compound :

  • Antitumor Activity : A study by Andreani et al. demonstrated significant antitumor effects of imidazothiazole derivatives in vitro, suggesting a framework for developing thiazolidinone-based anticancer agents.
  • Metabolic Regulation : Thiazolidinediones have been noted for enhancing insulin sensitivity, indicating potential applications in treating metabolic disorders such as type 2 diabetes .
  • Cytotoxicity Assessment : Various experiments have shown selective cytotoxicity of thiazolidinones against cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .

Summary of Findings

The compound this compound exhibits promising biological activity through multiple mechanisms such as HDAC inhibition and cytoskeletal modulation. Its potential applications in cancer therapy and metabolic regulation highlight its significance in medicinal chemistry.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves condensation of 4-oxo-2-thioxothiazolidine derivatives with 1H-benzimidazole-2-carbaldehyde in acetic acid under reflux, catalyzed by sodium acetate . For improved yield, consider:

  • Solvent selection : Acetic acid promotes cyclization, while ethanol (e.g., in derivative syntheses) may alter reaction kinetics due to polarity differences .
  • Catalyst ratio : A 1:1.2 molar ratio of starting materials to aldehyde minimizes unreacted intermediates .
  • Reaction time : Monitor via TLC; extended reflux (3–5 hours) ensures completion in analogous syntheses .

Q. What spectroscopic techniques confirm the structure and stereochemistry?

Key methods include:

  • IR spectroscopy : Identify thioxo (C=S) stretches at ~1200–1250 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ .
  • ¹H/¹³C-NMR : Benzimidazole protons appear as doublets (~δ 7.5–8.5 ppm), while thiazolidinone carbons resonate at ~170–180 ppm .
  • Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns matching theoretical values .

Q. How can recrystallization and purification protocols be optimized?

  • Solvent system : Use acetic acid or DMF-acetic acid mixtures for recrystallization to remove unreacted aldehydes .
  • Washing steps : Sequential washing with cold acetic acid and ethanol eliminates sodium acetate residues .

Advanced Research Questions

Q. How do computational methods like C-PCM solvation models predict solubility and stability?

Apply density functional theory (DFT) with the C-PCM model to calculate solvation free energy, correlating with experimental solubility in polar solvents (e.g., DMSO). Key steps:

  • Optimize geometry using Gaussian/B3LYP-6-31G* .
  • Calculate electrostatic potential surfaces to identify hydrophilic (benzimidazole) and hydrophobic (methylthio) regions .
  • Validate predictions via experimental solubility assays in buffered solutions .

Q. What strategies resolve contradictions in biological activity between synthetic batches?

  • Impurity profiling : Use HPLC-MS to detect by-products (e.g., uncyclized intermediates or oxidation products) .
  • Biological assay controls : Include batch-specific positive/negative controls (e.g., doxorubicin for cytotoxicity) to normalize activity data .
  • Crystallography : Compare X-ray structures of active vs. inactive batches to identify conformational discrepancies .

Q. How can QSAR models predict interactions with biological targets?

  • Descriptor selection : Use topological polar surface area (TPSA), logP, and H-bond donors/acceptors from Molinspiration analyses .
  • Training datasets : Curate data from analogues (e.g., thiazolidinone derivatives) with known IC₅₀ values against cancer cell lines .
  • Validation : Cross-check predicted binding affinities (e.g., to PPAR-γ) with SPR or ITC experimental data .

Q. What experimental designs evaluate anticancer mechanisms in vitro?

  • Cell line panels : Use diverse lines (e.g., MCF-7, HepG2) to assess tissue-specific potency .
  • Pathway inhibition assays : Measure caspase-3/7 activation (apoptosis) and ROS generation (oxidative stress) .
  • Synergy studies : Combine with standard chemotherapeutics (e.g., cisplatin) to identify additive vs. antagonistic effects .

Q. How can structural modifications improve drug-likeness while retaining activity?

  • Bioisosteric replacement : Substitute methylthio with trifluoromethyl to enhance metabolic stability .
  • Stereochemical tuning : Synthesize (E)-isomers to compare potency and selectivity .
  • Prodrug design : Esterify the carboxylic acid to improve oral bioavailability .

Methodological Notes

  • Data contradiction analysis : Cross-reference synthetic protocols (e.g., acetic acid vs. ethanol solvents ) to identify solvent-dependent reactivity.
  • Advanced characterization : Combine XRD with molecular docking to correlate crystal packing with target binding .

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